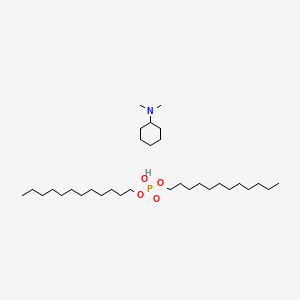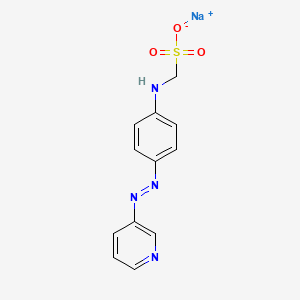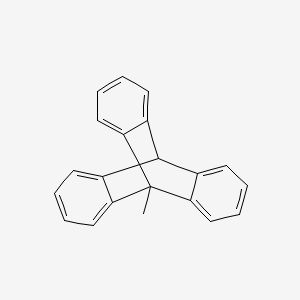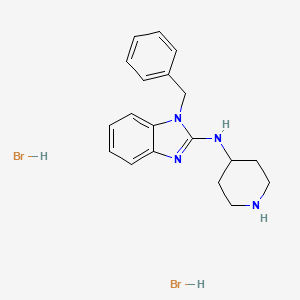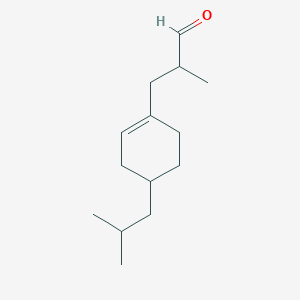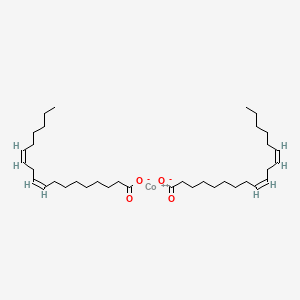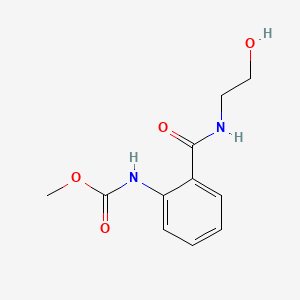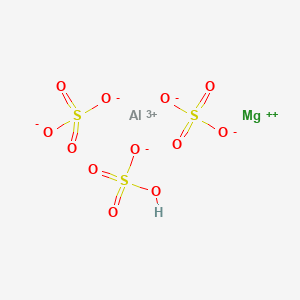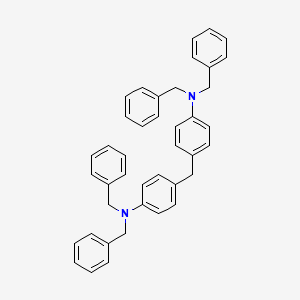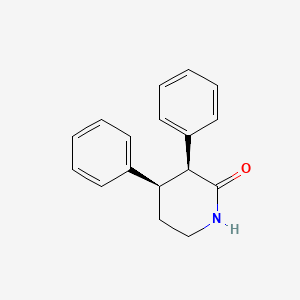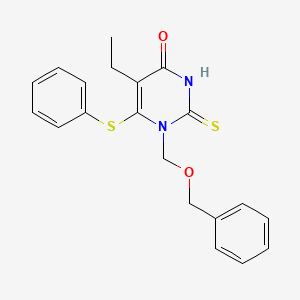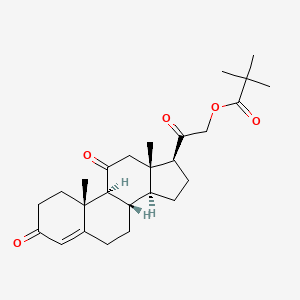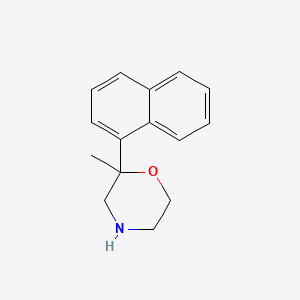
2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl- is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidinedione core, which is a common structural motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl- typically involves multiple steps, including the formation of the pyrimidinedione core and the subsequent functionalization of the cyclopentyl ring with benzoyloxy groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired transformations.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The benzoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,4(1H,3H)-Pyrimidinedione derivatives: Compounds with similar core structures but different substituents.
Cyclopentyl derivatives: Compounds with similar cyclopentyl ring structures but different functional groups.
Uniqueness
The uniqueness of 2,4(1H,3H)-Pyrimidinedione, 1-(3-(benzoyloxy)-4-((benzoyloxy)methyl)cyclopentyl)-5-ethyl- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
98736-92-6 |
|---|---|
Fórmula molecular |
C26H26N2O6 |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
[2-benzoyloxy-4-(5-ethyl-2,4-dioxopyrimidin-1-yl)cyclopentyl]methyl benzoate |
InChI |
InChI=1S/C26H26N2O6/c1-2-17-15-28(26(32)27-23(17)29)21-13-20(16-33-24(30)18-9-5-3-6-10-18)22(14-21)34-25(31)19-11-7-4-8-12-19/h3-12,15,20-22H,2,13-14,16H2,1H3,(H,27,29,32) |
Clave InChI |
GNAULXPMFJHTOX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN(C(=O)NC1=O)C2CC(C(C2)OC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


